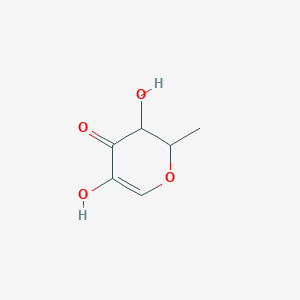
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a benzofuran ring, a dioxolane ring, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzofuran and triazole precursors. The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and an appropriate acetyl compound . The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne . The final step involves the formation of the dioxolane ring and its subsequent attachment to the benzofuran and triazole moieties under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: N-bromosuccinimide (NBS), sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth . The dioxolane ring can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylbenzofuran: Shares the benzofuran core but lacks the triazole and dioxolane rings.
Benzofuran-2-yl methyl ketone: Similar benzofuran structure but different functional groups.
5-Phenyl-1-benzofuran-2-yl derivatives: Contains the benzofuran ring but with different substituents.
Uniqueness
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of benzofuran, dioxolane, and triazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Numéro CAS |
98532-74-2 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-[[2-(1-benzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O3/c1-11-12(2)22-16(21-11,8-19-10-17-9-18-19)15-7-13-5-3-4-6-14(13)20-15/h3-7,9-12H,8H2,1-2H3 |
Clé InChI |
SZOGXYNIMJKAKT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
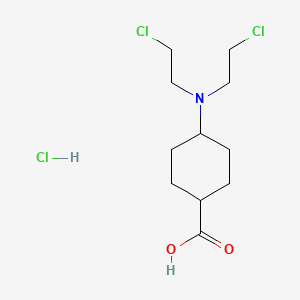
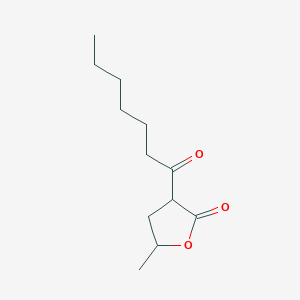
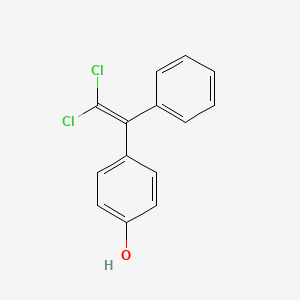
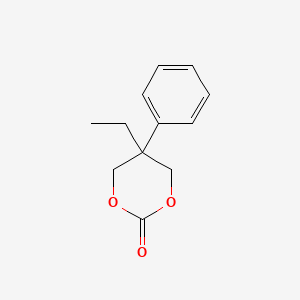
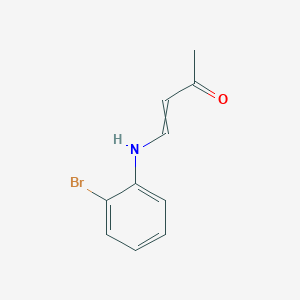


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
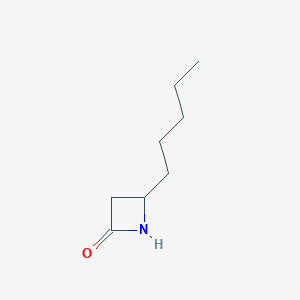
![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
